molecular formula C17H15FN6O2 B12970571 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one

2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one

Cat. No.: B12970571
M. Wt: 354.3 g/mol
InChI Key: CZBNYTJYQPWJEF-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluoro-substituted benzimidazole ring, a tetrahydropyran moiety, and a purinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the fluoro substituent, and the coupling of the tetrahydropyran and purinone moieties. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluoro substituent and other functional groups can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1H-benzo[d]imidazol-2-ol: This compound shares the fluoro-substituted benzimidazole core but lacks the tetrahydropyran and purinone moieties.

    2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium): This compound contains a benzimidazole structure but differs in its overall architecture and functional groups.

Uniqueness

The uniqueness of 2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one lies in its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the fluoro substituent, tetrahydropyran moiety, and purinone structure makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C17H15FN6O2

Molecular Weight

354.3 g/mol

IUPAC Name

2-(6-fluorobenzimidazol-1-yl)-9-(oxan-4-yl)-7H-purin-8-one

InChI

InChI=1S/C17H15FN6O2/c18-10-1-2-12-14(7-10)23(9-20-12)16-19-8-13-15(22-16)24(17(25)21-13)11-3-5-26-6-4-11/h1-2,7-9,11H,3-6H2,(H,21,25)

InChI Key

CZBNYTJYQPWJEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=NC(=NC=C3NC2=O)N4C=NC5=C4C=C(C=C5)F

Origin of Product

United States

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